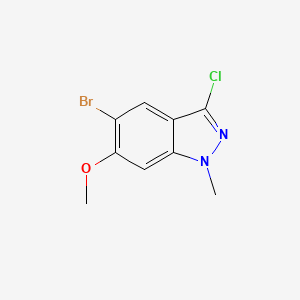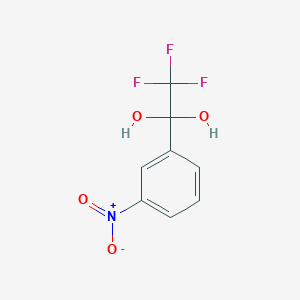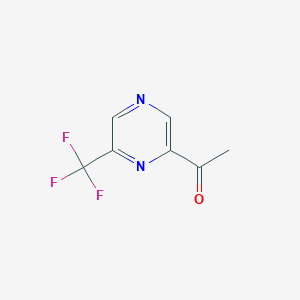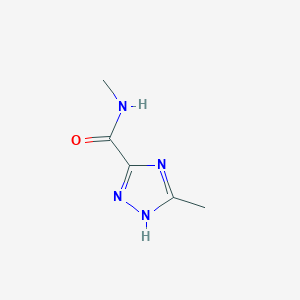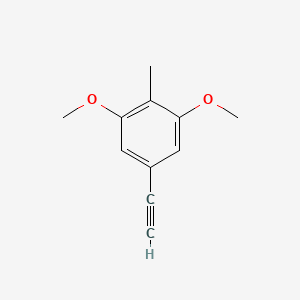
5-Ethynyl-1,3-dimethoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-1,3-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C11H12O2. It is a derivative of benzene, featuring ethynyl, dimethoxy, and methyl substituents. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 1,3-dimethoxy-2-methylbenzene using ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-Ethynyl-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the dimethoxy and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethenyl-1,3-dimethoxy-2-methylbenzene
- 2,3-Dimethoxytoluene
- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Uniqueness
5-Ethynyl-1,3-dimethoxy-2-methylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to similar compounds. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-ethynyl-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C11H12O2/c1-5-9-6-10(12-3)8(2)11(7-9)13-4/h1,6-7H,2-4H3 |
InChI Key |
OLJKLLJAIZIRNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


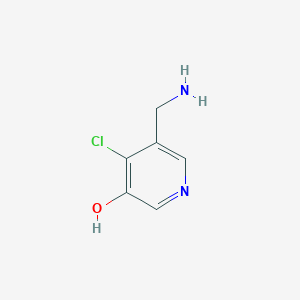

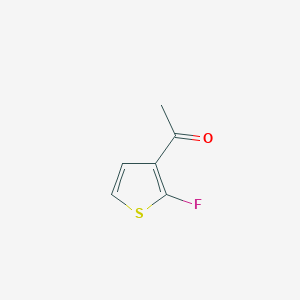
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)
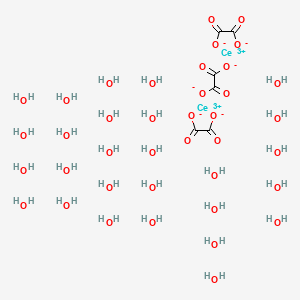

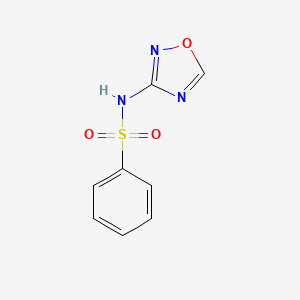
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)

